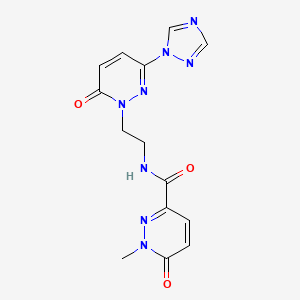

1-methyl-6-oxo-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide

説明

This compound is a pyridazine derivative featuring a 1,2,4-triazole substituent and a carboxamide linkage. Its core structure consists of two pyridazine rings connected via an ethyl bridge, with one pyridazine ring substituted with a methyl group and the other with a triazole moiety.

特性

IUPAC Name |

1-methyl-6-oxo-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]pyridazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N8O3/c1-20-12(23)4-2-10(18-20)14(25)16-6-7-21-13(24)5-3-11(19-21)22-9-15-8-17-22/h2-5,8-9H,6-7H2,1H3,(H,16,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZLQQBTPCJJGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-methyl-6-oxo-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide is a complex molecule that incorporates various pharmacologically relevant moieties. Its structure suggests potential biological activities, particularly in the realm of medicinal chemistry.

Chemical Structure and Properties

The compound can be broken down into several key components:

- Dihydropyridazine : Known for its role in various biological activities.

- Triazole : A five-membered ring containing three nitrogen atoms, recognized for its antifungal and antibacterial properties.

The molecular formula is , with a molecular weight of approximately 317.33 g/mol.

Antimicrobial Activity

Research indicates that compounds containing triazole and pyridazine moieties exhibit significant antimicrobial properties. For example, triazole derivatives have been documented to show activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of the pyridazine structure may enhance this activity through synergistic effects.

Anticancer Properties

Studies focusing on similar compounds have demonstrated potential anticancer effects. The triazole ring has been associated with inhibition of cell proliferation in cancer cell lines. The specific mechanism often involves the inhibition of key enzymes involved in tumor growth and metastasis .

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor for several enzymes critical in metabolic pathways. For instance, derivatives of pyridazine are known to inhibit dihydrofolate reductase (DHFR), an enzyme vital for DNA synthesis . This inhibition can lead to reduced proliferation of rapidly dividing cells, such as those found in tumors.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antibacterial activity of various triazole derivatives against clinical isolates. The results indicated that compounds similar to the target compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against resistant strains . This highlights the potential of the compound in treating infections caused by resistant bacteria.

Study 2: Anticancer Activity

Another investigation explored the anticancer effects of triazole-containing compounds on human breast cancer cell lines. The study found that these compounds induced apoptosis through activation of caspase pathways, suggesting a promising avenue for cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the triazole ring is essential for antimicrobial activity, while modifications on the pyridazine moiety can enhance selectivity and potency against specific targets.

| Component | Biological Activity | Notes |

|---|---|---|

| Triazole | Antimicrobial | Effective against various bacterial strains |

| Pyridazine | Anticancer | Inhibits tumor growth via enzyme inhibition |

| Dihydropyridazine | Potential enzyme inhibitor | May inhibit DHFR and other critical enzymes |

類似化合物との比較

Structural Analogues and Substituent Effects

The following pyridazine-based compounds share structural similarities and functional group motifs, enabling comparative analysis:

Table 1: Key Structural Features and Properties

Pharmacological and Physicochemical Predictions

- Solubility : The target compound’s triazole group may improve aqueous solubility over purely aromatic analogues (e.g., benzimidazole derivative ).

- Binding Affinity : Fluorinated analogues (e.g., Compound ) likely exhibit stronger target interactions due to fluorine’s electronegativity, whereas the triazole in the target compound may favor hydrogen bonding.

- Stability : The trifluoromethyl group in Compound confers resistance to oxidative metabolism, whereas the target compound’s triazole could be susceptible to enzymatic degradation.

Q & A

Q. Table 1. Key Analytical Parameters for Structural Validation

| Technique | Critical Parameters | Reference |

|---|---|---|

| 1H NMR | δ 8.59 ppm (triazole), δ 5.20 ppm (CH2) | |

| ESIMS | m/z 379.2 [M+1] | |

| HPLC Purity | ≥98% (C18 column, acetonitrile/water) |

Q. Table 2. Comparative Biological Activity of Analogs

| Compound Modification | Assay Type | IC50 (μM) | Reference |

|---|---|---|---|

| Thiophene substitution | Kinase inhibition | 0.12 | |

| Nitrothiazole derivative | Cytotoxicity | 5.8 | |

| Triazole-pyridazine core | Protease inhibition | 1.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。